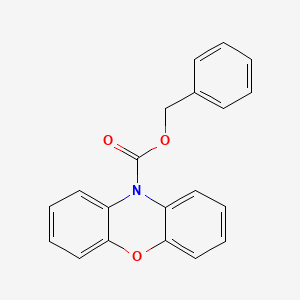

benzyl 10H-phenoxazine-10-carboxylate

Description

Significance of Phenoxazine (B87303) Derivatives in Contemporary Chemical Research

The phenoxazine nucleus is a privileged scaffold in modern chemistry, valued for its versatile utility in both industrial and pharmacological contexts. nih.gov Since the late 19th century, these compounds have been subjects of extensive research, leading to the discovery of their widespread importance. nih.govresearchgate.net

The history of phenoxazines dates back to 1887. nih.govresearchgate.net Initially, their utility was recognized in the dye industry; compounds like Meldola's blue and gallocyanine (B75355) were commercially available even before the first formal synthesis of the parent phenoxazine molecule was reported. nih.gov For many years, phenoxazine dyes were widely employed for coloring materials such as silk, though their use declined due to issues with lightfastness. wikipedia.org However, they have seen a resurgence in application for dyeing acrylic fibers, on which they exhibit significantly better light resistance. wikipedia.org The discovery of naturally occurring phenoxazines with biological activity around 1947 sparked a renewed and intensified interest in this class of compounds, shifting the focus towards their pharmacological potential. nih.gov

The unique structure of the phenoxazine scaffold has made it a cornerstone in various fields of research, from medicine to materials science. nih.govresearchgate.net

In Medicinal Chemistry: Phenoxazine derivatives exhibit a remarkable range of pharmacological activities. They are investigated for numerous therapeutic applications, including as anticancer, antitumor, antiviral, antibacterial, antifungal, antimalarial, and anti-inflammatory agents. nih.govresearchgate.net A prominent example is Actinomycin D, a naturally occurring phenoxazine-containing compound used in cancer chemotherapy, which functions by binding to DNA and inhibiting RNA polymerase. nih.govresearchgate.net The scaffold's ability to intercalate into nucleic acid structures also makes it a target for designing agents that interact with G-quadruplexes, which are promising targets for anticancer and antiviral therapies. rsc.org More recent research has explored phenoxazine derivatives as potent antagonists for specific biological targets like the P2X4 receptor and their potential against viruses such as SARS-CoV-2. amazonaws.comnih.gov

In Materials Science and Electronics: Beyond their biological significance, phenoxazine scaffolds are integral to the development of advanced materials. They have found applications in organic light-emitting diodes (OLEDs), as fluorescent probes, and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.govresearchgate.net Their electron-donating properties make them valuable components in organic electronics. researchgate.net The tricyclic system's inherent photophysical properties are leveraged in creating luminescent liquid crystals and as stable, reversible redox catalysts in photoredox-catalyzed reactions. researchgate.net

In Chemical Research: Phenoxazine and its derivatives are recognized for their utility as radical-trapping antioxidants (RTAs). nih.govacs.org They show a remarkable balance of fast hydrogen-atom transfer kinetics and stability, making them highly effective at neutralizing peroxyl radicals. nih.govacs.org This antioxidant capability is also a factor in their biological activity, potentially helping to buffer oxidative stress in cells. researchgate.net The phenoxazine core is a versatile building block in synthetic chemistry, used to construct a variety of fused heterocyclic systems. researchgate.netacs.org

The Position of Benzyl (B1604629) 10H-Phenoxazine-10-carboxylate as a Key Derivative

Among the vast family of phenoxazine compounds, benzyl 10H-phenoxazine-10-carboxylate serves as a significant synthetic intermediate and building block. Its structure features the core phenoxazine ring system with a benzyloxycarbonyl group attached to the nitrogen atom.

This compound is classified as an N-substituted phenoxazine derivative. nih.gov The attachment of the benzyloxycarbonyl (Cbz) group to the nitrogen of the phenoxazine ring makes it a carbamate (B1207046). This modification is crucial as the Cbz group is a common protecting group in organic synthesis, which can be removed under specific conditions to yield the free amine of the phenoxazine core.

As a heterocyclic building block, it provides a stable, easy-to-handle source of the phenoxazine scaffold for constructing more complex molecules. bldpharm.comnuph.edu.ua Its structure combines the rigid, planar phenoxazine core with the benzyl carbamate group, influencing its chemical reactivity and physical properties. acs.orgrsc.org High-resolution X-ray studies on related phenoxazine derivatives reveal a significant intramolecular charge redistribution between the donor (phenoxazine) and acceptor parts of the molecule. rsc.org

The primary utility of this compound in chemical synthesis is as a protected intermediate. The benzyloxycarbonyl (Cbz) group at the N-10 position serves to temporarily block the reactivity of the nitrogen atom, allowing chemists to perform modifications on other parts of the molecule without interference from the NH group.

It can be synthesized from phenoxazine and benzyl chloroformate or a similar reagent. Subsequently, the Cbz group can be removed through hydrogenolysis, a standard deprotection strategy, to liberate the N-H of the phenoxazine core. This makes it a valuable precursor for creating a library of N-substituted phenoxazine derivatives, such as those investigated for activity as P2X4 receptor antagonists. amazonaws.com For instance, it can be used in the preparation of other esters or amides by first deprotecting it and then reacting the resulting phenoxazine with various acyl chlorides or other electrophiles. amazonaws.com The compound is commercially available from several suppliers, indicating its established role as a building block in research and development. bldpharm.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl phenoxazine-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-20(23-14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVCOYMLGBNCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of Benzyl 10h Phenoxazine 10 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. For benzyl (B1604629) 10H-phenoxazine-10-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR analyses have been pivotal in confirming its constitution. nih.gov

Proton NMR analysis identifies the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of benzyl 10H-phenoxazine-10-carboxylate, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, distinct signals corresponding to the different proton environments are observed. nih.gov

The spectrum features a complex multiplet between δ 7.42 and 7.35 ppm, which integrates to five protons and is assigned to the phenyl ring of the benzyl group. nih.gov The eight protons of the phenoxazine (B87303) core appear as two multiplets, one at δ 7.19–7.16 ppm (4H) and another at δ 6.96–6.93 ppm (4H). nih.gov A key signal is the singlet at δ 5.37 ppm, integrating to two protons, which is characteristic of the benzylic methylene (B1212753) (-CH₂) bridge connecting the phenyl group to the carbamate (B1207046) oxygen. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.42–7.35 | m | 5H | Cbz-phenyl-H |

| 7.19–7.16 | m | 4H | Phenoxazine-H |

| 6.96–6.93 | m | 4H | Phenoxazine-H |

| 5.37 | s | 2H | -CH₂- |

Spectrum recorded in CDCl₃ at 500 MHz. Data sourced from Hernandez-Olmos et al., 2012. nih.gov

Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum, recorded at 126 MHz in CDCl₃, shows ten distinct carbon signals, which aligns with the molecular structure. nih.gov

The signal at δ 152.4 ppm is attributed to the carbonyl carbon of the carbamate group. nih.gov The carbon atoms of the benzyl group's phenyl ring are observed at δ 135.2, 128.6, 128.5, and 128.4 ppm. nih.gov The phenoxazine ring system gives rise to signals at δ 142.1, 125.1, 123.4, and 115.6 ppm. The benzylic methylene carbon is found at δ 68.4 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 152.4 | C=O (Carbamate) |

| 142.1 | Phenoxazine (quaternary) |

| 135.2 | Cbz-phenyl (quaternary) |

| 128.6 | Cbz-phenyl (CH) |

| 128.5 | Cbz-phenyl (CH) |

| 128.4 | Cbz-phenyl (CH) |

| 125.1 | Phenoxazine (CH) |

| 123.4 | Phenoxazine (CH) |

| 115.6 | Phenoxazine (quaternary) |

| 68.4 | -CH₂- |

Spectrum recorded in CDCl₃ at 126 MHz. Data sourced from Hernandez-Olmos et al., 2012. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical tool used to determine the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

In the analysis of this compound using electrospray ionization (ESI), characteristic ions were observed. The mass spectrum showed a peak at an m/z of 318, corresponding to the protonated molecule [M+H]⁺, and another at an m/z of 340 for the sodium adduct [M+Na]⁺. nih.gov This data is consistent with the calculated molecular weight of 317.34 g/mol for the neutral molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. While experimental HRMS data for this compound is not available in the cited literature, the theoretical exact mass can be calculated from its molecular formula, C₂₀H₁₅NO₃.

The computed monoisotopic mass for this compound is 317.10519334 Da. This value serves as a precise benchmark for confirming the compound's identity in future high-resolution analyses.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated Value | Source |

|---|---|---|---|---|

| MS (ESI) | [M+H]⁺ | 318 | 318.11 | nih.gov |

| MS (ESI) | [M+Na]⁺ | 340 | 340.09 | nih.gov |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insight into the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of particular functional groups. For this compound, one would expect to observe characteristic absorption bands for the C=O stretch of the carbamate, the C-O and C-N stretches, and the aromatic C-H and C=C stretches of the phenyl and phenoxazine rings. However, specific experimental FT-IR data for this compound has not been reported in the primary literature. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(benzyloxycarbonyl)phenoxazine |

| N-(p-Methylphenylsulfonyl)phenoxazine |

Fourier Transform Raman (FT-Raman) Spectroscopy

Key expected signals would include:

Carbonyl (C=O) Stretch: A strong band characteristic of the carbamate group.

Aromatic C-C Stretching: Multiple bands arising from the vibrations of the benzene (B151609) rings within the phenoxazine and benzyl moieties.

C-O-C Stretching: Vibrations from the ether linkage in the phenoxazine core and the ester group of the benzyl carbamate.

C-N Stretching: A signal corresponding to the bond between the nitrogen atom and the carbonyl carbon.

While specific FT-Raman data for this compound is not extensively published, analysis of the related phenoxazine radical cation has been performed using resonance Raman spectroscopy. rsc.org This study confirmed the point-group symmetry of the parent phenoxazine in solution as C₂ᵥ and provided assignments for the major Raman bands, which aids in the interpretation of spectra from its derivatives. rsc.org The analysis of frequency shifts and band intensities in the Raman spectrum provides deep insight into the structural changes and electron distribution upon substitution or ionization. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, obtaining single crystals suitable for X-ray diffraction is a crucial step in its complete characterization. nih.gov The process involves growing a high-quality crystal, which is then irradiated with X-rays to produce a diffraction pattern that can be mathematically reconstructed into a model of the molecular and crystal structure. mdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis yields a wealth of structural information. Although the specific crystal structure of this compound is not publicly detailed, the analysis of related phenoxazine derivatives provides a clear example of the expected results. researchgate.net For instance, structural studies on other 10-substituted phenoxazines have revealed key features, such as the characteristic "butterfly" conformation of the phenoxazine ring system. nih.gov

The analysis determines critical parameters, including:

The crystal system and space group.

The dimensions of the unit cell (a, b, c, α, β, γ).

The precise coordinates of each atom in the molecule.

The planarity or deviation from planarity of the ring systems.

The table below shows representative crystal data from a related compound, 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine, illustrating the type of data obtained from a single-crystal X-ray diffraction experiment. researchgate.net

| Parameter | Value |

| Compound | 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 8.888(2) |

| b (Å) | 10.870(1) |

| c (Å) | 14.544(2) |

| β (°) ** | 102.48(2) |

| Volume (ų) ** | 1372(4) |

| Z (molecules/unit cell) | 2 |

This data is for a related phenoxazine derivative and serves as an example of the parameters determined via single-crystal X-ray diffraction. researchgate.net

Analysis of Supramolecular Interactions in Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by non-covalent intermolecular forces, known as supramolecular interactions. In the crystal structure of this compound, one would expect to observe several types of these interactions, such as:

π-π Stacking: Interactions between the electron-rich aromatic rings of the phenoxazine and benzyl groups. Such interactions have been observed in other phenoxazine derivatives. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between carbon-hydrogen groups and the oxygen atoms of the carbamate or the phenoxazine ether linkage. nih.gov These interactions can link molecules into extended one-, two-, or three-dimensional networks. nih.gov

Analysis of these interactions is critical for understanding the material's physical properties. For example, the crystal packing of 10-Benzyl-10H-phenothiazine 9-oxide, a structurally similar compound, reveals a two-dimensional arrangement generated by weak C—H⋯O hydrogen bonds. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used techniques in this regard. amazonaws.comrsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for verifying the purity of pharmaceutical and chemical compounds. For this compound, an HPLC method would be developed using a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound absorbs strongly, such as 254 nm. amazonaws.com The retention time—the time it takes for the compound to pass through the column—is a characteristic feature under specific conditions. A pure sample will ideally show a single, sharp peak. The purity of related phenoxazine derivatives has been successfully determined using HPLC, often showing purity levels of 99% or higher. amazonaws.com

| Parameter | Description | Example from Related Compounds amazonaws.com |

| Technique | High-Performance Liquid Chromatography | HPLC-UV-ESI-MS |

| Detection | UV at 254 nm | Purity: 99.2 % |

| Purpose | Purity assessment and separation | Flash chromatography for purification |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller stationary phase particles (typically less than 2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. A UPLC method for this compound would provide a rapid and highly accurate assessment of its purity, capable of separating the main compound from even trace-level impurities. Commercial suppliers often provide UPLC data as part of the quality control documentation for this compound, underscoring its importance in ensuring high purity. bldpharm.comambeed.com

Advanced Applications of Benzyl 10h Phenoxazine 10 Carboxylate Derivatives

Medicinal Chemistry and Biological Activity Investigations

The unique structural features of phenoxazine (B87303) derivatives, including their planar and electron-rich nature, allow them to interact with various biological targets. researchgate.net This has spurred comprehensive investigations into their potential as therapeutic agents, revealing a broad spectrum of biological activities. upm.edu.mynih.gov

Phenoxazine derivatives have demonstrated notable antimicrobial properties, with studies revealing their efficacy against a range of bacterial and fungal pathogens. While the exact mechanisms of action can vary depending on the specific derivative and the microbial strain, the antimicrobial effects are often attributed to their ability to interfere with essential cellular processes.

Research on various N-substituted phenoxazines has highlighted their potential as antibacterial agents. researchgate.net For instance, a series of hexyl series compounds of phenoxazine were found to exhibit significant antibacterial activities against bacteria such as Klebsiella sp., Bacillus sp., Proteus vulgaris, Salmonella sp., Shigella flexneri, Staphylococcus aureus, Streptococcus pneumoniae, and Vibrio cholerae. researchgate.net The activity of these compounds is often dependent on the nature of the substituent at the N-10 position of the phenoxazine ring. researchgate.netnih.gov

The proposed mechanisms for their antibacterial action are multifaceted. They are thought to bind to physiological targets or receptors, and slight variations in their substitution patterns can lead to marked differences in their activities. researchgate.net Some studies suggest that these compounds may exert their effects by disrupting cell membrane integrity or interfering with nucleic acid synthesis, given the phenoxazine scaffold's ability to intercalate with DNA. nih.gov Further investigations are needed to fully elucidate the precise molecular mechanisms underlying the antimicrobial efficacy of benzyl (B1604629) 10H-phenoxazine-10-carboxylate derivatives.

| Compound Type | Tested Against | Observed Activity |

|---|---|---|

| Hexyl series of phenoxazine | Klebsiella sp., Bacillus sp., Proteus vulgaris, Salmonella sp., Shigella flexneri, Staphylococcus aureus, Streptococcus pneumoniae, Vibrio cholerae | Significant antibacterial activities observed. researchgate.net |

| Aminophenoxazinones | Listeria ivanovii, E. coli, S. aureus, Klebsiella pneumoniae, C. albicans, Aspergillus niger | Demonstrated antibacterial and antifungal activities. |

The anticancer and antitumor properties of phenoxazine derivatives are among their most extensively studied biological activities. researchgate.net These compounds have shown cytotoxicity against a variety of cancer cell lines, often with a degree of selectivity for tumor cells over normal cells. nih.govresearchgate.net

A primary mechanism through which phenoxazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle in cancer cells.

Studies have shown that certain phenoxazine derivatives can induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60), pancreatic cancer cells (KLM-1 and MIA-PaCa-2), and glioblastoma cell lines (A-172 and U-251 MG). nih.govresearchgate.net For example, 2-aminophenoxazine-3-one (a related phenoxazine derivative) was found to induce apoptosis in HL-60 cells with an IC50 value of approximately 81 µM. nih.gov Other derivatives have exhibited even more potent activity, with IC50 values in the low micromolar range against various cancer cell lines. nih.gov

| Phenoxazine Derivative | Cancer Cell Line | IC50 Value | Observed Effect |

|---|---|---|---|

| 2-Aminophenoxazine-3-one | HL-60 (Human promyelocytic leukemia) | ~81 µM nih.gov | Inhibition of cell proliferation nih.gov |

| Benzo[a]phenazine derivative (5d-2) | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 µM nih.gov | Cytotoxic activity nih.gov |

| Benzo[a]phenoxazine (C9) | RKO (Colorectal cancer) | Low micromolar range researchgate.net | Selective for cancer cells researchgate.net |

| Benzo[a]phenoxazine (A36) | MCF7 (Breast cancer) | Low micromolar range researchgate.net | Selective for cancer cells researchgate.net |

| Benzo[a]phenoxazine (A42) | RKO (Colorectal cancer) | Low micromolar range researchgate.net | Selective for cancer cells researchgate.net |

Another important aspect of the anticancer and anti-inflammatory activity of phenoxazine derivatives is their ability to inhibit specific enzymes involved in disease progression. Notably, some benzo[a]phenoxazine derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is often overexpressed in inflammatory conditions and various cancers, where it contributes to tumor growth and resistance to therapy.

Recent studies have demonstrated that certain benzo[a]phenoxazines can significantly inhibit COX-2 enzymatic activity. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation and potentially inhibiting cancer cell proliferation. The ability of these compounds to selectively target COX-2 is a promising avenue for the development of safer anti-inflammatory and anticancer drugs with fewer side effects compared to non-selective inhibitors.

The phenoxazine scaffold has also been explored for its potential in developing antiviral and anti-inflammatory agents.

Phenoxazine-based nucleoside analogs have shown a broad spectrum of antiviral activity against both DNA and RNA viruses. nih.gov These compounds have demonstrated inhibitory effects against herpesviruses (like varicella-zoster virus and human cytomegalovirus), flaviviruses (like tick-borne encephalitis virus), and enteroviruses. nih.gov Some derivatives were also evaluated against SARS-CoV-2 and showed promising inhibition of viral reproduction in the low micromolar range. nih.gov The mechanism of antiviral action for some of these derivatives is thought to be independent of viral thymidine (B127349) kinase, suggesting a different mode of action compared to some existing antiviral drugs. nih.gov For certain derivatives, a proposed mechanism involves the direct inactivation of the virus. researchgate.net

The anti-inflammatory properties of phenoxazine derivatives are closely linked to their ability to inhibit pro-inflammatory enzymes like COX-2, as discussed in the previous section. By blocking the activity of COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation. This makes them promising candidates for the development of new anti-inflammatory therapies. nih.gov

| Phenoxazine Derivative Type | Virus | EC50 Value |

|---|---|---|

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | Varicella Zoster Virus (wild type) | 0.06 µM nih.gov |

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | Varicella Zoster Virus (thymidine kinase deficient) | 10 µM nih.gov |

| Various phenoxazine nucleoside analogs | Tick-borne encephalitis virus | 0.35-0.91 µM nih.gov |

| Various phenoxazine nucleoside analogs | SARS-CoV-2 | Low micromolar range nih.gov |

Emerging research suggests that phenoxazine derivatives may also possess antidiabetic and lipid-modulating properties, opening up new avenues for their therapeutic application. nih.gov While this area is less explored compared to their antimicrobial and anticancer activities, preliminary findings are promising.

Some reviews have highlighted the potential of phenoxazine derivatives as antidiabetic agents. nih.gov The structural similarity of the phenoxy group to other known antidiabetic compounds suggests a potential mechanism of action involving the modulation of key metabolic pathways. For instance, studies on structurally related compounds like 2-(phenylthio)-ethyl benzoate (B1203000) derivatives have shown potent antidiabetic activity through the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. One such derivative demonstrated more potent inhibition of these enzymes than the standard drug acarbose.

Furthermore, the use of antidiabetic and lipid-lowering medications has been linked to a reduction in serum biomarkers of liver fibrosis, a condition often associated with metabolic disorders. nih.gov While direct studies on benzyl 10H-phenoxazine-10-carboxylate derivatives are limited in this context, the broader class of phenoxazines and related structures holds potential for the development of new therapies for metabolic diseases. Further research is warranted to explore the specific effects of these compounds on glucose metabolism and lipid profiles.

Neuroprotective Effects

The phenoxazine scaffold is a structural component found in agents that exhibit a range of biological effects, including neuroprotective activities. nih.gov Phenoxazine's inherent antioxidant capability contributes to this neuroprotective potential, with studies showing it provides a more potent protective effect against certain forms of neurotoxicity compared to the related phenothiazine (B1677639) structure. nih.gov The production of excess reactive oxygen species (ROS) is a known factor in the development of various neurodegenerative disorders. nih.gov

Derivatives built on similar backbones, such as N-acyl-substituted 4-phenoxyanilines, have demonstrated significant protection against glutamate- and Bid-induced toxicity in cultured neurons. nih.gov These compounds are believed to function by attenuating Bid-mediated neurotoxicity, a key process in programmed cell death in neurons. nih.gov Specifically, substituting the amino group of the 4-phenoxyaniline (B93406) structure with moieties like 4-piperidine carboxylic acid has yielded compounds with significant neuroprotective activity at low micromolar concentrations. nih.gov While these findings highlight the potential of the broader phenoxy-scaffold, research is ongoing to determine the specific neuroprotective efficacy of this compound and its direct derivatives.

Role as Radical-Trapping Antioxidants (RTAs) and Inhibition of Oxidative Stress

Phenoxazine derivatives are highly effective radical-trapping antioxidants (RTAs), a property critical to their function in inhibiting oxidative stress. Their efficacy stems from a superior balance of rapid H-atom transfer kinetics and stability against one-electron oxidation, outperforming many commonly used antioxidants.

H-Atom Transfer Kinetics and Stability to One-Electron Oxidation

The antioxidant activity of phenoxazines is fundamentally linked to their ability to donate a hydrogen atom from the N-H group to neutralize damaging peroxyl radicals. Research shows that the H-atom transfer reactivity of substituted phenoxazines has an excellent correlation with the N-H bond dissociation energy (BDE). For instance, reactivity can range from a hydrogen-atom transfer rate constant (k_inh) of 4.5 x 10⁶ M⁻¹s⁻¹ for a derivative with a high BDE of 77.4 kcal mol⁻¹ (e.g., 3-CN,7-NO₂-phenoxazine) to an exceptionally high k_inh of 6.6 x 10⁸ M⁻¹s⁻¹ for a derivative with a low BDE of 71.8 kcal mol⁻¹ (e.g., 3,7-(OMe)₂-phenoxazine) at 37 °C.

Despite their high reactivity towards peroxyl radicals, phenoxazines maintain considerable stability to one-electron oxidation, with formal potentials (E°) ranging from 0.59 V to 1.38 V versus the normal hydrogen electrode (NHE). This combination of high reactivity and stability means that phenoxazine-based RTAs can be up to two orders of magnitude more reactive than comparable diphenylamine (B1679370) and phenothiazine antioxidants. Computational analysis suggests this balance is achieved because the bridging oxygen atom in the phenoxazine structure acts as both a π-electron donor, which stabilizes the resulting aminyl radical, and a σ-electron acceptor, which destabilizes the aminyl radical cation.

Table 1: H-Atom Transfer Kinetics of Substituted Phenoxazines This interactive table summarizes the relationship between substituents, N-H Bond Dissociation Energy (BDE), and the rate of inhibition (k_inh) for various phenoxazine derivatives.

| Derivative | N-H BDE (kcal mol⁻¹) | k_inh (M⁻¹s⁻¹) at 37°C |

|---|---|---|

| 3-CN,7-NO₂-phenoxazine | 77.4 | 4.5 x 10⁶ |

| 3,7-(OMe)₂-phenoxazine | 71.8 | 6.6 x 10⁸ |

Non-Classical RTA Activity

A particularly notable characteristic of phenoxazines is their "non-classical" radical-trapping antioxidant activity. At ambient temperatures, these compounds have been observed to trap more than two peroxyl radicals per molecule. This enhanced stoichiometric efficiency further distinguishes them from many traditional antioxidants and underscores their potential for superior performance in preventing oxidative degradation.

Materials Science and Optoelectronic Applications

The electron-rich nature of the phenoxazine core and the stability of its radical cation make its derivatives highly suitable for applications in materials science, particularly in the field of optoelectronics. These properties are leveraged in the design of organic semiconductors and functional dyes.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Phenoxazine derivatives are widely employed as electron-donating components in small-molecule, donor-acceptor systems designed for advanced optoelectronic devices. They have found use in organic light-emitting diodes (OLEDs), including those based on thermally activated delayed fluorescence (TADF). In the context of organic photovoltaics (OPV), the phenoxazine scaffold contributes to the development of materials that facilitate efficient charge separation and transport, which are critical for device performance. The ability to synthetically modify the phenoxazine structure allows for fine-tuning of its electronic properties to meet the specific requirements of these applications.

Dye-Sensitized Solar Cells (DSSCs)

The molecular structure of the dye significantly impacts device performance. For example, the introduction of an additional electron-donating unit at the 7-position of the phenoxazine ring can increase the electron lifetime. Furthermore, adding insulating alkoxy chains can help raise the open-circuit voltage, with values reaching up to 800 mV in some configurations. Studies have shown that phenoxazine-based dyes can offer higher conversion efficiencies compared to those based on structurally similar phenothiazine or triphenylamine (B166846) cores.

Table 2: Performance of Phenoxazine Dyes in DSSCs This interactive table shows the range of power conversion efficiencies achieved by different phenoxazine-based dyes.

| Dye Characteristic | Overall Conversion Efficiency (%) | Open Circuit Voltage (mV) |

|---|---|---|

| Core Phenoxazine Dyes | 6.03 - 7.40 | Up to 800 |

Photoredox Catalysis in Organic Transformations

The core phenoxazine structure is recognized for its potential as a photoredox catalyst, capable of facilitating chemical reactions upon exposure to light. nih.gov Phenoxazine and its related derivative, phenothiazine, have been explored for their utility in photoredox catalysis due to their compelling electronic properties. beilstein-journals.org These properties can be finely tuned by introducing various functional groups, which alters their absorption spectra and electrochemical potentials. beilstein-journals.org

Derivatives of the related N-phenylphenothiazine have been synthesized to act as potent photoredox catalysts. beilstein-journals.org By modifying substituents on the phenyl group, researchers can modulate the catalyst's characteristics for specific organic transformations, such as the nucleophilic addition of alcohols to alkenes. beilstein-journals.org For instance, incorporating dialkylamino substituents on N-phenylphenothiazines can yield highly reducing excited states, enabling reactions with less-activated substrates. beilstein-journals.org

While direct studies on this compound as a photoredox catalyst are emerging, the principle of molecular engineering applies. The benzyl carboxylate group at the N-10 position modifies the electronic environment of the phenoxazine core. This strategic modification is anticipated to influence its excited-state redox potentials, making it a promising candidate for developing new photoredox catalytic systems for specialized and previously inaccessible organic transformations. nih.govbeilstein-journals.org

Fluorescent Probes and Biological Imaging Applications

Phenoxazine derivatives are the foundational structures for several renowned fluorescent dyes, including Nile Red and Nile Blue, which are valued for their photostability and intense fluorescence. nih.gov These dyes are extensively used as histological stains for imaging lipids and lysosomes within cells. nih.gov A key feature of many phenoxazine-based fluorophores is their sensitivity to the local environment; their fluorescence emission spectra and intensity can change significantly with the polarity of the surrounding medium. researchgate.nettamu.edu This solvatochromic behavior makes them excellent probes for studying cellular microenvironments, such as lipid membranes. tamu.edu

The utility of these probes extends to labeling a variety of biomolecules, including amines, amino acids, and proteins. nih.gov For example, specific derivatives have been designed to detect conformational changes in proteins, such as calmodulin, in response to stimuli like calcium binding. tamu.edu The design of these probes often involves incorporating reactive groups that can covalently attach to the target biomolecule. tamu.edu

This compound, with its lipophilic benzyl moiety, is well-suited for applications involving non-polar biological environments. The structure is inherently designed to partition into lipid-rich structures, making it a candidate for developing next-generation fluorescent probes for membrane studies or tracking lipid dynamics.

Table 1: Characteristics of Selected Phenoxazine-Based Fluorescent Dyes

| Dye Name | Core Structure | Key Features | Common Applications |

|---|---|---|---|

| Nile Red | Phenoxazinone | Neutral, oxidized phenoxazine system; high fluorescence in non-polar environments. tamu.edu | Staining of intracellular lipid droplets; polarity-sensitive probe. nih.govtamu.edu |

| Nile Blue | Phenoxazine | Positively charged, oxidized phenoxazine system; better water solubility than Nile Red. researchgate.net | Histological stain; fluorescent probe with environment-dependent emission. nih.govresearchgate.net |

| Meldola's Blue | Benzophenoxazine | Oxidized heterocyclic core with a dimethylamino substituent. | Redox indicator; dye. |

| FLAsH Dyes | Phenoxazine | Bisarsenic(3+)-based precursors that become fluorescent upon binding to specific peptide sequences. tamu.edu | Site-specific labeling of proteins for intracellular imaging. tamu.edu |

Electronic and Magnetic Materials

The inherent photoluminescent and electron-donating properties of the phenoxazine ring system make its derivatives attractive for use in optoelectronic devices. nih.gov Phenoxazines are considered strong electron donors and have been investigated for their role in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The planar and rigid structure of the phenoxazine core contributes to its high thermal stability and favorable photophysical characteristics, which are critical for the performance and longevity of electronic components. nih.gov

The development of materials that exhibit both aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF) is a significant goal in materials science. nih.gov Phenoxazine derivatives have been shown to possess both of these properties, positioning them as highly promising materials for next-generation OLEDs that can efficiently harness both singlet and triplet excitons. nih.gov While specific applications of this compound in magnetic materials are not extensively documented, its classification by chemical suppliers under "Electronic and Magnetic Materials" suggests its potential in this research area, likely stemming from the electronic characteristics of the phenoxazine core. bldpharm.com

Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect and offers a solution for creating highly efficient solid-state emissive materials. nih.govrsc.org The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), where the aggregation process physically locks the molecules, inhibiting non-radiative decay pathways and forcing the excited state to relax via fluorescence. nih.gov

Phenoxazine and the structurally similar phenothiazine have been identified as key components in molecules that display both AIE and TADF characteristics. nih.gov Research has demonstrated that the introduction of a benzyl group to a planar chromophore can be an effective strategy for creating novel AIE luminogens. rsc.org In these systems, the benzyl unit contributes to the restriction of molecular motion in the aggregated state, which is crucial for activating the AIE effect. rsc.org

Given this precedent, this compound is structurally primed to be an AIE-active compound. The presence of the benzyl group attached to the planar phenoxazine core provides the necessary components—a luminogenic core and a motion-restricting substituent—to exhibit strong emission in the aggregated or solid form. bldpharm.comrsc.org This makes it a valuable building block for developing advanced materials for OLEDs, sensors, and bio-imaging, where solid-state emission is paramount. nih.gov

Table 2: Comparison of AIE-Active Molecular Scaffolds

| Molecular Scaffold | Key Structural Feature | Proposed AIE Mechanism | Potential Applications |

|---|---|---|---|

| Tetraphenylethene (TPE) | Propeller-like shape | Restriction of intramolecular rotation (RIR) of the phenyl rings upon aggregation. rsc.org | OLEDs, chemical sensors, bio-imaging. |

| 1-Benzyl Pyrene (B120774) | Benzyl group attached to a planar pyrene core | Structural rigidification and restriction of motion of the benzyl group in the aggregated state. rsc.org | Solid-state luminescent materials. rsc.org |

| Phenoxazine (PXZ) Derivatives | Planar phenoxazine donor group | Restriction of intramolecular motion; can be combined with TADF properties. nih.gov | High-efficiency OLEDs. nih.gov |

| Phenothiazine (PTZ) Derivatives | Folded phenothiazine donor group | Restriction of intramolecular motion; can exhibit both AIE and TADF. nih.govrsc.org | OLEDs, fluoride (B91410) ion sensing. nih.govrsc.org |

Structure Activity and Structure Property Relationship Studies of Benzyl 10h Phenoxazine 10 Carboxylate Analogs

Impact of Substituent Effects on Biological Activity

The pharmacological profile of phenoxazine (B87303) derivatives can be significantly altered by modifying their core structure. These modifications influence how the molecules interact with biological targets, leading to a range of activities.

Influence of the Benzyl (B1604629) Moiety on Pharmacological Profiles

The substituent at the N-10 position of the phenoxazine ring is a critical determinant of the molecule's pharmacological activity. The introduction of a benzyl carboxylate group, as in benzyl 10H-phenoxazine-10-carboxylate, can modulate the molecule's lipophilicity and steric bulk. This, in turn, affects its ability to cross cell membranes and interact with specific biological targets.

For instance, in a study of phenoxyindole derivatives designed for neuroprotection, modifications at the nitrogen position were crucial for their activity against amyloid-beta aggregation. mdpi.com While this study did not specifically use a benzyl carboxylate group, it highlights the importance of the N-substituent in directing the pharmacological effects of related heterocyclic compounds. The synthesis of various N-substituted phenoxazine derivatives has been a strategy to explore a wide range of biological activities, including as P2X4 receptor antagonists.

Role of Peripheral Substituents on Antimicrobial, Anticancer, and Neuroprotective Activities

Substituents on the aromatic rings of the phenoxazine core play a pivotal role in defining the specific biological activities of the resulting analogs.

Antimicrobial and Antiviral Activity: The phenoxazine scaffold is a component of the antibiotic Actinomycin D. nih.gov Various structural modifications are pursued to develop new phenoxazine derivatives with enhanced antimicrobial and antiviral properties. nih.govnih.gov For example, phenoxazine-based nucleoside analogs have been synthesized and evaluated for their antiviral activity against a diverse panel of RNA and DNA viruses. nih.gov Certain substitutions, such as long-chain alkoxy groups at the 8-position, have been explored to enhance antiviral efficacy. nih.gov

Anticancer Activity: Phenoxazine derivatives are a promising class of anticancer agents. nih.govnih.gov Their mechanism of action often involves the stabilization of G-quadruplex (G4) DNA structures, which can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. nih.gov The position and nature of substituents can dramatically influence this activity. For example, benzo[a]phenoxazine derivatives have shown greater activity than simpler phenoxazine skeletons. nih.gov Studies have shown that specific substitutions can lead to selective toxicity towards cancer cell lines like lung adenocarcinoma (A549) and human liver cancer (HepG2) cells. nih.govnih.gov

The table below summarizes the impact of different substitution patterns on the anticancer activity of phenoxazine analogs.

| Compound/Derivative Class | Substitution Pattern | Observed Anticancer Activity/Effect | Cell Lines | Reference |

| Benzo[a]phenoxazine derivatives (C9, A36, A42) | Fused benzene (B151609) ring | Selective toxicity, reduced cell proliferation and survival, induction of cell death via lysosomal membrane permeabilization. | RKO (colorectal), MCF7 (breast) | nih.gov |

| Phenoxazine-based nucleoside analogs | Nucleoside moiety at N-10 | Inhibition of cellular metabolic activity, with CC50 values in the nanomolar range for nucleoside analogs. | A549 (lung), HepG2 (liver), MCF7 (breast) | nih.gov |

| 2,3-Dinitrophenoxazine derivatives | Nitro groups at C-2 and C-3 | The nitro group para to the aryl ether can be displaced by various nucleophiles, allowing for further functionalization. | Not specified | nih.govacs.org |

Neuroprotective Activity: Phenoxazine derivatives have demonstrated significant potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov They can exhibit potent antioxidant activity and protect neuronal cells from damage. nih.gov The substitution pattern is key; for example, compounds with a substituent at the C-4 position of the phenoxazine ring showed stronger activity as class IIa histone deacetylase (HDAC) inhibitors compared to those with C-3 substitution. nih.gov This suggests that the C-4 position is crucial for positive interactions within the target enzyme's binding pocket. nih.gov Certain phenoxyindole derivatives have also shown promise in preventing the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com

Correlation Between Molecular Structure and Optoelectronic Performance

The phenoxazine core is an excellent electron donor, making its derivatives highly suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. nih.govnih.govresearchgate.netrsc.org The electronic and photophysical properties of these materials can be precisely controlled through strategic chemical modifications.

Tuning Electron-Donating and Electron-Withdrawing Properties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenoxazine skeleton is a powerful strategy to modulate its electronic properties. nasa.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (–OCH₃) or amino (–NH₂) groups enhance the electron-donating character of the phenoxazine core. This generally leads to a lower oxidation potential, making the molecule easier to oxidize.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂) or cyano (–CN) pull electron density away from the phenoxazine ring system. This makes the molecule more difficult to oxidize, resulting in a higher oxidation potential.

This ability to tune the redox potential is critical for designing materials with specific energy levels required for efficient charge transfer in electronic devices. For instance, in the development of photoredox catalysts, modifying the phenoxazine core with EDGs and EWGs has been used to alter triplet energies and excited-state reduction potentials.

Relationship Between Substituents and Fluorescence Quantum Yields and Lifetimes

The fluorescence properties of phenoxazine derivatives, including their quantum yield (the efficiency of light emission) and lifetime (how long the molecule stays in an excited state), are highly dependent on their molecular structure. nih.gov The non-planar, butterfly-like structure of the phenoxazine core helps to suppress molecular aggregation and the formation of non-emissive excimers. rsc.org

The introduction of different substituents can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the color and efficiency of the emitted light. For example, the weak fluorescence of the parent phenothiazine (B1677639) (a related sulfur-containing analog) can be dramatically enhanced by the introduction of a nitro group, a well-known fluorescence quencher, at the 3-position. This counterintuitive result highlights the complex interplay of electronic effects within the molecule.

The table below shows how different structural modifications can affect the optoelectronic properties of phenoxazine-type molecules.

| Derivative Type | Structural Modification | Impact on Optoelectronic Properties | Reference |

| Phenothiazine-based TADF Emitters | Introduction of a twisted acceptor core | Enabled yellow thermally activated delayed fluorescence (TADF) with high efficiency. | |

| Carbazole–Thiophene Derivatives | Introduction of phenoxazine chromophore at N-position | Obvious effects on electrochemical properties and microstructure of polymer films. | mdpi.com |

| Phenoxazine-Quinoline Conjugates | Halogenation (Cl, Br) of the quinoline (B57606) moiety | Led to concentration-dependent aggregate-induced phosphorescence with high quantum yields. |

Conformational Dynamics and Their Influence on Reactivity and Functionality

The phenoxazine ring system is not planar but adopts a folded or "butterfly" conformation along the N–O axis. uobaghdad.edu.iq This non-planarity has significant consequences for the molecule's properties and reactivity. The degree of this folding, often described by the dihedral angle between the two benzene rings, can be influenced by the nature and position of substituents. nih.govacs.org

For example, crystal structure analyses of various substituted phenoxazines have revealed a range of dihedral angles, typically between 3° and 10°. acs.org In contrast, the related 2,3-dinitrophenothiazine is significantly more puckered, with a dihedral angle of 23°. nih.gov These conformational differences can affect the molecule's crystal packing, solubility, and interactions with biological targets.

The conformation of a molecule can directly impact its chemical reactivity. slideshare.netyoutube.com For substituents on the phenoxazine ring, their spatial orientation (whether they are in a pseudo-axial or pseudo-equatorial position relative to the central ring) can influence their accessibility for reactions and their stereoelectronic environment. slideshare.net For instance, the rate of nucleophilic substitution reactions can differ significantly depending on the conformational arrangement of the leaving group and the trajectory of the incoming nucleophile. youtube.com Therefore, understanding the conformational preferences of this compound and its analogs is essential for predicting their biological activity and designing more effective derivatives.

Degradation and Stability Profiles of Phenoxazine Carboxylates

Photodegradation Mechanisms and Environmental Stability

No studies were identified that specifically investigate the photodegradation mechanisms or the environmental half-life of benzyl (B1604629) 10H-phenoxazine-10-carboxylate. While research on other phenoxazine (B87303) derivatives suggests a vulnerability to light-induced degradation, the specific impact of the benzyl carboxylate group on this process is unknown.

Strategies for Enhancing Compound Stability in Various Solvents and Conditions

Without an understanding of its degradation pathways, no specific strategies for enhancing the stability of benzyl 10H-phenoxazine-10-carboxylate have been developed or reported. General strategies for stabilizing photosensitive compounds, such as storage in dark conditions and the use of non-halogenated solvents, may be applicable but have not been specifically tested for this compound.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Phenoxazine-10-carboxylates

The future of phenoxazine-based drug discovery and materials science lies in the ability to rationally design and synthesize next-generation derivatives with tailored properties. The benzyl (B1604629) 10H-phenoxazine-10-carboxylate scaffold provides a versatile platform for such endeavors.

The synthesis of phenoxazine (B87303) derivatives can be achieved through various established methods. For instance, the core phenoxazine structure is often synthesized through the condensation of o-aminophenol and catechol. nih.gov Subsequent N-functionalization at the 10-position, such as the introduction of the benzyl carboxylate group, can be accomplished by reacting the phenoxazine parent with a suitable reagent like benzyl chloroformate in the presence of a base. A general procedure for synthesizing 10-substituted phenoxazines involves the reaction of phenoxazine with various electrophiles. amazonaws.com For example, methyl 10H-phenoxazine-10-carboxylate has been synthesized using methylchloroformate. amazonaws.com Similarly, the synthesis of other derivatives, such as N,N-diethyl-10H-phenoxazine-10-carboxamide, has been documented. amazonaws.com

Future rational design strategies will likely focus on modifying both the benzyl and the phenoxazine moieties to fine-tune the molecule's electronic, steric, and pharmacokinetic properties. Key areas of exploration include:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl moiety can modulate the lability of the benzyloxycarbonyl protecting group and influence the molecule's electronic properties. This could be crucial for developing prodrugs or tuning the reactivity of the phenoxazine core.

Modification of the Phenoxazine Core: The phenoxazine rings can be substituted with various functional groups to enhance biological activity or alter material properties. For example, introducing halogens, nitro groups, or amines can significantly impact a derivative's therapeutic potential. The synthesis of compounds like 4-nitrobenzyl 10H-phenoxazine-10-carboxylate demonstrates the feasibility of such modifications. amazonaws.com

Varying the Carboxylate Linker: Replacing the benzyl group with other alkyl or aryl groups can create a library of phenoxazine-10-carboxylate esters with a wide range of properties. This approach allows for systematic exploration of structure-activity relationships (SAR).

Exploration of Novel Biological Targets and Therapeutic Avenues

The phenoxazine scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties. nih.gov The this compound, as a member of this class, holds considerable promise for the exploration of novel therapeutic applications.

Phenoxazine derivatives have been investigated for their potential to inhibit various enzymes and cellular pathways. For instance, some phenoxazines have shown activity against cancer cell lines, and their mechanism of action is an area of active investigation. nih.gov Furthermore, phenoxazine-based compounds have been explored as antivirals, with some showing activity against a range of DNA and RNA viruses. nih.gov

Future research into the therapeutic potential of this compound and its next-generation analogs should focus on:

Target Identification and Validation: Utilizing modern chemical biology techniques, such as affinity-based proteomics and activity-based protein profiling, to identify the specific molecular targets of these compounds.

Mechanism of Action Studies: Elucidating the precise mechanisms by which these molecules exert their biological effects. This could involve investigating their impact on signal transduction pathways, protein-protein interactions, or nucleic acid binding.

Expansion to New Disease Areas: Given the diverse bioactivities of the phenoxazine class, exploring the efficacy of this compound derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, is a logical next step. For instance, phenoxazine-1-carboxylic acids have been screened for anti-inflammatory activity. acs.org

Development of Advanced Materials Based on Phenoxazine Scaffolds

The unique photophysical and electronic properties of the phenoxazine core make it an attractive building block for the development of advanced organic materials. Phenoxazine-containing polymers and small molecules have found applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as redox-active materials. nih.gov

The incorporation of the benzyl carboxylate group at the N-10 position of phenoxazine can influence the solubility, processability, and solid-state packing of the resulting materials, which are critical parameters for device performance. Future research in this area could involve:

Organic Electronics: Synthesizing and characterizing polymers and dendrimers incorporating the this compound unit for use as hole-transporting or emissive materials in OLEDs. The processability and film-forming properties will be of particular interest.

Covalent Organic Frameworks (COFs): Utilizing phenoxazine-10-carboxylate derivatives as building blocks for the construction of porous, crystalline COFs. rsc.orgresearchgate.net These materials could have applications in gas storage, separation, and catalysis. The benzyl group could be a modifiable handle to tune the properties of the resulting framework.

Sensors and Probes: Developing fluorescent probes based on the phenoxazine scaffold for the detection of specific analytes. The benzyl carboxylate group could be designed to be cleavable in the presence of a target, leading to a change in the fluorescence signal.

Integration of Computational and Experimental Methodologies in Drug Discovery and Materials Science

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For a molecule like this compound, this integrated approach can accelerate the discovery and development of new applications.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the structure, properties, and interactions of phenoxazine derivatives at the molecular level. These predictions can then guide synthetic efforts and biological testing.

Key areas where this integrated approach can be applied include:

Virtual Screening and Lead Optimization: Using computational models to screen virtual libraries of phenoxazine-10-carboxylate derivatives against specific biological targets to identify promising lead compounds for further experimental evaluation.

Predicting Material Properties: Employing computational simulations to predict the electronic band structure, charge transport properties, and optical spectra of new phenoxazine-based materials before their synthesis, thus prioritizing the most promising candidates for experimental realization.

Understanding Reaction Mechanisms: Using computational chemistry to elucidate the mechanisms of synthetic reactions and to predict the reactivity of different phenoxazine derivatives, aiding in the design of more efficient synthetic routes.

By combining the predictive power of computational chemistry with the empirical evidence from experimental work, the path from the initial concept of a novel phenoxazine-10-carboxylate derivative to its real-world application as a therapeutic agent or a high-performance material can be significantly streamlined.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for benzyl 10H-phenoxazine-10-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves carboxylation of 10H-phenoxazine using benzyl chloroformate under basic conditions. Key steps include:

- Deprotonation : Use of a base (e.g., NaOH or Et₃N) to activate the phenoxazine nitrogen.

- Coupling : Reaction with benzyl chloroformate in anhydrous CH₂Cl₂ at 0–25°C under inert gas (N₂/Ar).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethyl acetate/hexane) .

- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of phenoxazine to benzyl chloroformate) and temperature (0°C for slower, controlled reactions) to minimize byproducts.

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : ¹H NMR should show characteristic signals: benzyl protons (δ 5.1–5.3 ppm), aromatic phenoxazine protons (δ 6.8–7.5 ppm), and carboxylate carbonyl (¹³C NMR δ 165–170 ppm).

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 317.35) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (C: 72.3%, H: 4.1%, N: 4.4%) .

Q. What solvents and conditions are suitable for stabilizing this compound in solution?

- Stability Data :

| Solvent | Degradation Rate (25°C, 24h) | Recommended Storage |

|---|---|---|

| DMSO | <5% | -20°C, dark |

| Ethanol | 10–15% | 4°C, N₂ atmosphere |

| CH₂Cl₂ | <2% | Immediate use |

- Avoid prolonged exposure to light or moisture due to ester hydrolysis risks .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed C–H bond functionalization?

- Mechanistic Insight : The carboxylate group acts as a bifunctional ligand in palladium- or ruthenium-catalyzed reactions, facilitating concerted metalation-deprotonation (CMD). This lowers activation energy for C–H cleavage at the phenoxazine core .

- Experimental Design :

- Use Pd(OAc)₂ (5 mol%) with Ag₂CO₃ (2 equiv) in toluene at 80°C.

- Monitor regioselectivity via kinetic isotope effects (KIE > 3 indicates CMD dominance) .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound derivatives?

- Data Discrepancy Analysis :

| Variable | Conflicting Reports | Resolution Strategy |

|---|---|---|

| Reaction Yield | 45% vs. 72% | Validate catalyst purity (ICP-MS) |

| Byproduct Formation | None vs. 15% | Optimize solvent (switch from DMF to 1,4-dioxane) |

- Root Causes : Impurities in starting materials, solvent polarity effects on intermediate stability .

Q. How can computational modeling predict the reactivity of this compound in photoredox catalysis?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals.

- Key Parameters :

- HOMO-LUMO gap (<3 eV suggests photoactivity).

- Spin density distribution for radical intermediate stability.

- Validate predictions with transient absorption spectroscopy .

Q. What advanced techniques characterize supramolecular interactions involving this compound?

- Tools :

- X-ray Crystallography : Resolve π-π stacking distances (3.4–3.6 Å typical for phenoxazine derivatives).

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd < 10 µM for host-guest systems).

- SAXS/WAXS : Analyze bulk self-assembly in solution .

Methodological Guidelines

- Synthesis Replication : Always cross-check NMR shifts with literature (e.g., δ 5.2 ppm for benzyl protons) to confirm product identity .

- Data Validation : Replicate catalytic runs ≥3 times; report mean ± SD. Use ANOVA to assess batch-to-batch variability .

- Contingency for Byproducts : Include a scavenger (e.g., molecular sieves) if hydrolysis is observed during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.